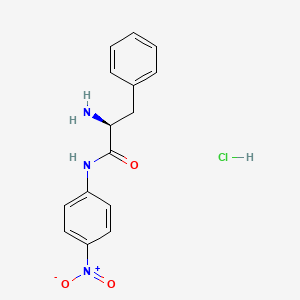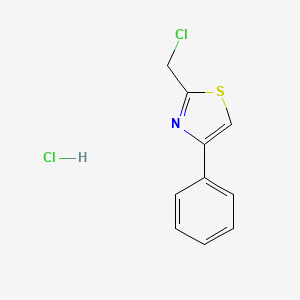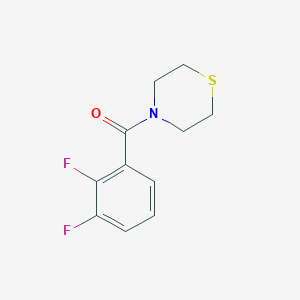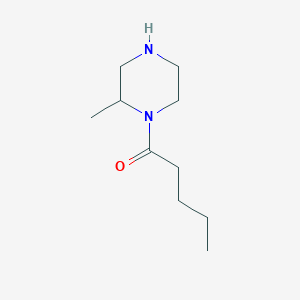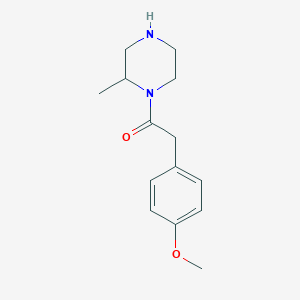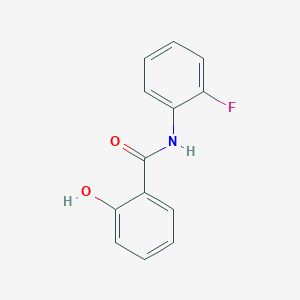
N-(2-Fluoro-phenyl)-2-hydroxy-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-Fluoro-phenyl)-2-hydroxy-benzamide” is a chemical compound with the linear formula C13H9F2NO . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde has been used for the synthesis of substituted pyrrole-3-carbaldehydes . Another method involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product .作用機序
The mechanism of action of N-(2-Fluoro-phenyl)-2-hydroxy-benzamide is not fully understood. However, it is believed to interact with a variety of proteins, enzymes, and receptors, and to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been reported to interact with a variety of receptors, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the histamine H3 receptor.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been reported to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to interact with a variety of receptors, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the histamine H3 receptor. It has also been reported to possess anti-inflammatory, anti-bacterial, and anti-fungal properties.
実験室実験の利点と制限
N-(2-Fluoro-phenyl)-2-hydroxy-benzamide has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound to synthesize and is readily available. Additionally, it has a relatively low toxicity, making it a safe compound to use in experiments. However, it has a relatively short half-life and is not very stable, making it difficult to store for long periods of time. Additionally, its effects on biochemical and physiological processes are not fully understood, making it difficult to predict the results of experiments.
将来の方向性
N-(2-Fluoro-phenyl)-2-hydroxy-benzamide has a variety of potential applications in medicinal chemistry, biochemistry, and pharmacology. Future research should focus on further elucidating the mechanisms of action of this compound, as well as exploring its potential therapeutic effects. Additionally, further research should focus on the development of more stable derivatives of this compound, as well as exploring its potential as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Additionally, further research should focus on the development of new methods for the synthesis of this compound, as well as exploring its potential as a therapeutic agent for a variety of diseases and disorders.
合成法
N-(2-Fluoro-phenyl)-2-hydroxy-benzamide can be synthesized via a variety of methods, including the Friedel-Crafts acylation of phenol with 2-fluorobenzoyl chloride, the reaction of 2-fluorobenzoyl chloride with 2-hydroxybenzamide, and the reaction of 2-fluorobenzoyl chloride with 2-hydroxybenzaldehyde. The Friedel-Crafts acylation method is the most commonly used method for the synthesis of this compound.
科学的研究の応用
N-(2-Fluoro-phenyl)-2-hydroxy-benzamide has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been reported to interact with a variety of proteins, enzymes, and receptors, and has been used in the development of drugs and therapeutic agents. It has been studied for its ability to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as its potential as a therapeutic agent for a variety of diseases and disorders.
特性
IUPAC Name |
N-(2-fluorophenyl)-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-10-6-2-3-7-11(10)15-13(17)9-5-1-4-8-12(9)16/h1-8,16H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPASKLFRLGQHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4'-(Trifluoromethylthio)benzenesulfonyl]phenylamine; 98%](/img/structure/B6332123.png)


![1-[(4-Nitro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332140.png)
